

1-Benzylpiperidin-3-ol molecular weight and formula

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Compound of Interest

Compound Name: 1-Benzylpiperidin-3-ol

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An In-Depth Technical Guide to **1-Benzylpiperidin-3-ol**: Synthesis, Applications, and Experimental Protocols

Introduction

1-Benzylpiperidin-3-ol is a heterocyclic organic compound featuring a piperidine ring N-substituted with a benzyl group and a hydroxyl group at the 3-position. This molecule has emerged as a critical building block and versatile intermediate in the field of medicinal chemistry and drug discovery. Its structural features, including the basic nitrogen atom, the chiral center at the hydroxyl-bearing carbon, and the aromatic benzyl group, provide a unique scaffold for developing a wide range of pharmacologically active agents. The N-benzyl piperidine (N-BP) motif is frequently utilized by medicinal chemists to modulate the physicochemical and pharmacokinetic properties of drug candidates, offering a platform for stereochemical optimization and crucial molecular interactions, such as cation- π interactions with target proteins.^[1]

This guide provides a comprehensive technical overview of **1-Benzylpiperidin-3-ol**, intended for researchers, chemists, and professionals in drug development. We will explore its fundamental properties, detail a robust synthetic protocol with mechanistic insights, discuss its significant applications in modern pharmacology, and outline essential safety and handling procedures.

Physicochemical Properties and Structure

A thorough understanding of a compound's physicochemical properties is foundational for its application in research and synthesis. **1-Benzylpiperidin-3-ol** is typically a colorless to light yellow, clear liquid at room temperature.^{[2][3][4]} Key quantitative data are summarized in the table below.

Property	Value	References
Molecular Formula	C ₁₂ H ₁₇ NO	^{[2][3][4][5][6][7]}
Molecular Weight	191.27 g/mol	^{[2][3][4][5][7][8]}
CAS Number	14813-01-5	^{[2][3][4][5][7]}
Boiling Point	140-142 °C at 6 mmHg	^{[2][3][4]}
Density	1.056 g/cm ³	^{[2][4]}
Refractive Index (n ²⁰ /D)	1.549	^{[2][4][8]}
Flash Point	>110 °C (>230 °F)	^{[2][4]}
Solubility	Slightly soluble in DMSO and Methanol	^{[2][4]}

The molecular structure, characterized by the fusion of a piperidine ring with a benzyl group and a hydroxyl substituent, is visualized below.

Caption: Chemical structure of **1-Benzylpiperidin-3-ol**.

Synthesis Protocol and Mechanistic Rationale

The most common and efficient synthesis of **1-Benzylpiperidin-3-ol** involves the reduction of the corresponding ketone, 1-Benzyl-3-piperidone. This transformation is a cornerstone of synthetic organic chemistry, and the choice of reducing agent is critical for achieving high yield and purity.

Experimental Protocol: Reduction of 1-Benzyl-3-piperidone

This protocol is adapted from established laboratory procedures.^{[2][9]}

Materials:

- 1-Benzyl-3-piperidone (or its hydrochloride salt)
- Sodium borohydride (NaBH_4)
- Ethanol or Methanol
- Potassium carbonate (K_2CO_3) (if starting from hydrochloride salt)
- Hydrochloric acid (HCl), 1.0 N
- Potassium hydroxide (KOH), 3.0 N
- Dichloromethane (CH_2Cl_2)
- Sodium sulfate (Na_2SO_4), anhydrous
- Ethyl acetate
- Diethyl ether

Procedure:

- (Optional - Free Base Preparation): If starting with N-benzyl-3-piperidone hydrochloride, dissolve it in water and add an aqueous solution of K_2CO_3 until the solution is basic. Extract the resulting free base into ethyl acetate. Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under vacuum.
- Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-Benzyl-3-piperidone (1 equivalent) in ethanol.
- Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH_4) (1 equivalent) portion-wise over 10-15 minutes, ensuring the temperature does not rise significantly.
- Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The reaction progress can be

monitored by Thin Layer Chromatography (TLC).

- **Workup - Quenching and Acid Wash:** Concentrate the reaction mixture under reduced pressure to remove the ethanol. Dissolve the residue in 1.0 N HCl. This step protonates the product and any remaining base, making them water-soluble, while unreacted starting material and non-polar impurities can be removed. Wash the acidic aqueous layer twice with diethyl ether to extract any non-polar side products.
- **Workup - Basification and Extraction:** Cool the aqueous layer in an ice bath and adjust the pH to approximately 12 by slowly adding 3.0 N KOH. This deprotonates the piperidinium salt, regenerating the free base.
- **Isolation:** Extract the aqueous layer three times with dichloromethane. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum to yield the crude product.
- **Purification:** The resulting oil can be purified further by vacuum distillation or column chromatography if necessary, yielding **1-Benzylpiperidin-3-ol** as a clear oil.^{[2][9]}

Causality and Self-Validation

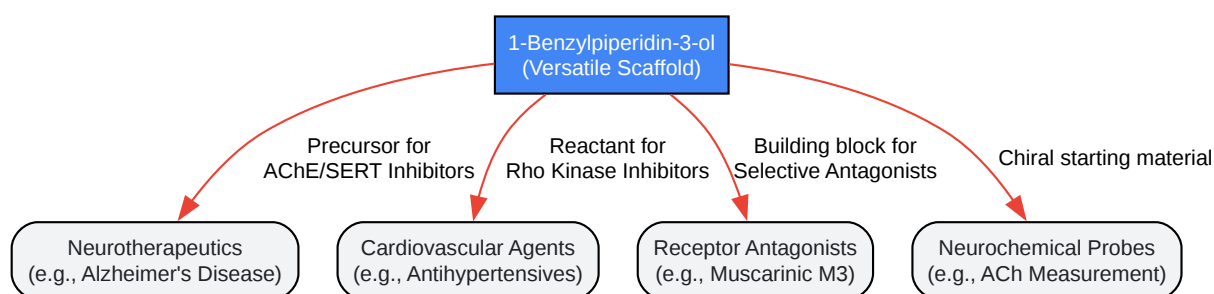
- **Choice of Reducing Agent:** Sodium borohydride (NaBH₄) is the preferred reagent for this transformation. It is a mild and selective reducing agent, highly effective for reducing ketones and aldehydes without affecting other potentially sensitive functional groups. Its ease of handling and safety profile compared to stronger agents like lithium aluminum hydride (LAH) make it ideal for this protocol.
- **Acid/Base Workup:** The workup procedure is a self-validating purification system. The initial acid wash (Step 5) purifies the product by partitioning. The basic product is protonated and forced into the aqueous layer, while non-basic organic impurities are washed away with ether. The subsequent basification (Step 6) liberates the amine product, allowing it to be extracted back into an organic solvent, leaving behind inorganic salts. This ensures a high degree of purity even before final purification steps.

Caption: Workflow for the synthesis of **1-Benzylpiperidin-3-ol**.

Applications in Drug Discovery and Development

The **1-Benzylpiperidin-3-ol** scaffold is a privileged structure in medicinal chemistry, serving as a precursor for a multitude of therapeutic agents.^[1] Its utility stems from the combination of a basic piperidine nitrogen, a modifiable benzyl group, and a hydroxyl handle for further derivatization.

- **Neurological and Psychiatric Disorders:** The piperidine moiety is a common feature in centrally active agents. Derivatives of **1-Benzylpiperidin-3-ol** have been investigated as dual-target inhibitors of acetylcholinesterase (AChE) and the serotonin transporter, which is a promising strategy for treating complex neurodegenerative conditions like Alzheimer's disease.^[10] The chiral nature of the compound is particularly important for synthesizing stereospecific drugs that target neurotransmitter systems.^[8]
- **Cardiovascular Agents:** Certain benzylpiperidine derivatives exhibit hypotensive effects, making them valuable starting points for the development of novel antihypertensive drugs.^[8] The compound has also been used as a reactant in the synthesis of Rho kinase inhibitors, a class of drugs investigated for cardiovascular diseases.^[2]
- **Antagonists for Receptor Systems:** The structure is a key component in the synthesis of selective antagonists for muscarinic M3 receptors, which are involved in smooth muscle contraction and have implications for treating conditions like overactive bladder and chronic obstructive pulmonary disease (COPD).^[2]
- **Research Probes:** The (R)-enantiomer of **1-Benzylpiperidin-3-ol** is specifically used in the preparation of sophisticated in vivo probes designed to measure endogenous levels of acetylcholine, providing an invaluable tool for neuroscience research.^[8]



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Caption: Key application areas for **1-Benzylpiperidin-3-ol** in R&D.

Safety, Handling, and Storage

Proper handling of **1-Benzylpiperidin-3-ol** is essential to ensure laboratory safety. The compound and its hydrochloride salt are classified as hazardous.

GHS Hazard Information:

- Pictograms: GHS06 (Toxic)
- Signal Word: Danger[2][4]
- Hazard Statements:
 - H301: Toxic if swallowed.[2][4]
 - H315: Causes skin irritation.[2][11][12]
 - H319: Causes serious eye irritation.[2][11][12]
 - H335: May cause respiratory irritation.[2][11]

Handling and Personal Protective Equipment (PPE):

- Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[12][13]
- Eye/Face Protection: Wear chemical safety goggles or a face shield.[12][14]
- Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[11][14] Avoid prolonged or repeated contact.
- Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH/MSHA-approved respirator.[14]

Storage:

- Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][13]

- The compound is noted as being hygroscopic; therefore, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption.[2][4]

First Aid and Spills:

- If Swallowed: Rinse mouth and seek immediate medical attention.[2][13]
- On Skin: Immediately wash with plenty of soap and water. Remove contaminated clothing. [11][12]
- In Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][12]
- Spills: Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[11][13]

Conclusion

1-Benzylpiperidin-3-ol is more than a simple chemical intermediate; it is a powerful and versatile tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, straightforward and high-yield synthesis, and proven utility as a scaffold for a diverse range of bioactive molecules underscore its importance. From developing novel treatments for neurodegenerative diseases to creating sophisticated research probes, the applications of **1-Benzylpiperidin-3-ol** continue to expand, solidifying its place as a key compound in the modern pharmaceutical research landscape.

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